molecular formula C12H18O2 B1583964 5,7-Dodecadiyne-1,12-diol CAS No. 74602-32-7

5,7-Dodecadiyne-1,12-diol

Cat. No.: B1583964
CAS No.: 74602-32-7
M. Wt: 194.27 g/mol
InChI Key: SEWYHOMCDKWYEF-UHFFFAOYSA-N
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Description

Contextualization of Diyne Compounds within Organic Chemistry Research

Diyne compounds, which feature two carbon-carbon triple bonds, are a pivotal class of molecules in organic chemistry. fiveable.me The presence of these high-energy triple bonds often leads to increased reactivity, and when arranged in a conjugated system (alternating single and triple bonds), it can result in unique electronic and optical properties. fiveable.me This has led to their use in the development of new pharmaceuticals, advanced materials, and as intermediates in the synthesis of complex natural products. fiveable.metandfonline.com The reactivity of diynes can be tailored by the presence and location of other functional groups within the molecule, allowing for a wide range of chemical transformations. fiveable.me The most common method for synthesizing symmetrical 1,3-diynes is through the oxidative homocoupling of terminal alkynes. tandfonline.com

Significance of 5,7-Dodecadiyne-1,12-diol as a Versatile Chemical Building Block

This compound stands out as a particularly useful bifunctional monomer. ontosight.ai Its structure is composed of a twelve-carbon chain with two triple bonds at the 5 and 7 positions and hydroxyl (-OH) groups at both ends (positions 1 and 12). ontosight.ai This combination of a rigid diyne core and flexible aliphatic chains capped with reactive hydroxyl groups makes it an ideal candidate for constructing larger, more complex molecular architectures. The hydroxyl groups can participate in various reactions, such as esterification and urethane (B1682113) formation, allowing for the incorporation of the diyne unit into polymers and other macromolecular structures. ontosight.aijps.jp The diyne functionality itself is highly reactive and can undergo topochemical polymerization when organized in a suitable crystalline arrangement, a process that can be initiated by heat or UV irradiation. jps.jp

Overview of Key Research Domains Involving this compound

Research interest in this compound spans several key domains, primarily driven by its unique structural characteristics.

Materials Science: A significant area of research involves the use of this compound and its derivatives to create polydiacetylenes (PDAs). jps.jpnasa.gov These are a class of conjugated polymers with interesting optical and electronic properties. nasa.govtandfonline.com For instance, derivatives of this compound, such as its bis(phenylcarbamate) (TCDU), can be polymerized in the solid state to form highly ordered polymer single crystals. jps.jpnasa.gov These materials exhibit thermochromism, changing color in response to temperature changes, which is linked to phase transitions in the polymer structure. researchgate.nettandfonline.com

Self-Assembly and Nanotechnology: The amphiphilic nature of molecules derived from this compound, possessing both a hydrophobic diyne core and hydrophilic end groups, makes them suitable for creating self-assembled structures. acs.orgresearchgate.net For example, it has been used in the layer-by-layer construction of multilayered thin films on silica (B1680970) surfaces. acs.org These organized assemblies can then be subjected to topochemical polymerization to create stable, functional nanostructures. acs.org

Organic Synthesis: In synthetic organic chemistry, this compound serves as a valuable intermediate. ontosight.ai Its diyne core can be chemically modified through various reactions, such as hydrofunctionalization, to introduce new functional groups and create a diverse range of molecules. mdpi.com The terminal hydroxyl groups also provide handles for further synthetic transformations. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC12H18O2 nih.govguidechem.comscbt.com
Molecular Weight194.27 g/mol nih.govguidechem.comscbt.com
CAS Number74602-32-7 nih.govscbt.comchemicalbook.com
Melting Point49.5 °C lookchem.com
Boiling Point371.8 °C at 760 mmHg lookchem.com
Density1.032 g/cm³ lookchem.com
Flash Point178.6 °C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodeca-5,7-diyne-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYHOMCDKWYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC#CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225578
Record name 5,7-Dodecadiyne-1,12-diol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74602-32-7
Record name 5,7-Dodecadiyne-1,12-diol
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Record name 5,7-Dodecadiyne-1,12-diol
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Record name 74602-32-7
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Synthetic Methodologies and Chemical Transformations of 5,7 Dodecadiyne 1,12 Diol

Established and Evolving Synthetic Routes to 5,7-Dodecadiyne-1,12-diol

The synthesis of this compound primarily relies on the oxidative coupling of a suitable terminal alkyne precursor. Classical alkynylation approaches have been the mainstay for accessing this symmetrical diyne structure.

Classical Alkynylation Approaches

The most common and direct route to this compound is through the oxidative homocoupling of 5-hexyn-1-ol. This reaction, typically a Glaser or Hay coupling, involves the dimerization of the terminal alkyne in the presence of a copper catalyst and an oxidant.

The Glaser-Hay coupling is a cornerstone for the synthesis of symmetrical diynes. wikipedia.orgorganic-chemistry.org This reaction utilizes a copper(I) salt, often in combination with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, typically oxygen from the air, to facilitate the coupling of terminal alkynes. wikipedia.org The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling.

A typical experimental procedure for the synthesis of a diacetylene diol via oxidative coupling involves the bubbling of oxygen through a solution of the corresponding terminal alkynol in the presence of a catalyst system like cuprous chloride and TMEDA. researchgate.net For instance, the synthesis of 2,4-hexadiyn-1,6-diol, a related diacetylene diol, is achieved through the oxidative coupling of propargyl alcohol. researchgate.net

Another classical method, the Cadiot-Chodkiewicz coupling , is primarily used for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.combeilstein-journals.orgnih.govresearchgate.net While not the primary route for symmetrical diols like this compound, understanding this reaction is crucial in the broader context of diyne synthesis. The reaction is highly selective, minimizing the formation of homocoupled byproducts that can be a challenge in Glaser-type couplings when attempting to synthesize unsymmetrical diynes. researchgate.netacs.org

Coupling ReactionReactantsCatalyst/ReagentsProduct Type
Glaser-Hay Coupling Terminal Alkyne + Terminal AlkyneCu(I) salt, Base (e.g., TMEDA), Oxidant (O2)Symmetrical Diyne
Cadiot-Chodkiewicz Coupling Terminal Alkyne + 1-HaloalkyneCu(I) salt, BaseUnsymmetrical Diyne

Stereocontrolled and Regioselective Synthesis Strategies

For a symmetrical and achiral molecule like this compound, the concepts of stereocontrol and regioselectivity are not directly applicable to the formation of the diol itself from 5-hexyn-1-ol. However, these strategies become highly relevant in the synthesis of more complex, substituted diacetylenic diols where chiral centers or specific regioisomers are desired. beilstein-journals.orgbeilstein-journals.org

For instance, in the total synthesis of naturally occurring diacetylenic diols like the strongylodiols, stereoselective reductions of ketone functionalities and stereospecific coupling reactions are key steps to control the stereochemistry of the final product. beilstein-journals.org Methodologies such as the Corey-Bakshi-Shibata (CBS) reduction are employed to achieve high enantioselectivity in the formation of chiral alcohols within the molecule. While not directly applied to the synthesis of the parent this compound, these advanced synthetic strategies are crucial for creating its structurally diverse and biologically active analogs.

Innovations in High-Yield and Scalable Production

The demand for this compound as a monomer for polydiacetylenes necessitates the development of high-yield and scalable production methods. Research in this area focuses on optimizing the classical coupling reactions. Innovations often involve the development of more efficient catalyst systems, improved reaction conditions to minimize side reactions, and streamlined purification processes.

Derivatization and Functionalization of this compound

The two primary hydroxyl groups of this compound offer versatile handles for chemical modification. Derivatization at these termini is a key strategy to tailor the properties of the resulting monomers and polymers, influencing solubility, processability, and the final material's characteristics.

Reactions at Hydroxyl Termini

The hydroxyl groups can undergo a variety of reactions typical of alcohols, with esterification and etherification being the most common for modifying the properties of diacetylene monomers.

Esterification of this compound with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of diesters. This modification can significantly alter the physical properties of the molecule, such as its melting point, solubility, and liquid crystalline behavior. The choice of the acyl group allows for the introduction of a wide range of functionalities, from simple alkyl chains to aromatic or photosensitive moieties. For example, the esterification of long-chain diols is a common strategy in the synthesis of polyesters and polyurethanes. rsc.org

Etherification , typically achieved through reactions like the Williamson ether synthesis, involves the conversion of the hydroxyl groups to ether linkages. This can be used to attach various alkyl or aryl groups, thereby modifying the steric bulk and electronic properties of the monomer. This, in turn, influences the packing of the monomers in the solid state, which is a critical factor for successful topochemical polymerization of diacetylenes.

The table below summarizes hypothetical derivatization reactions of this compound, illustrating how different reagents can be used to tailor the properties of the resulting compounds.

Reaction TypeReagentProductPotential Property Change
Esterification Acetic Anhydride5,7-Dodecadiyne-1,12-diyl diacetateIncreased hydrophobicity, altered solubility
Esterification Benzoyl Chloride5,7-Dodecadiyne-1,12-diyl dibenzoateIntroduction of aromatic groups, potential for altered electronic properties
Etherification Methyl Iodide / Strong Base1,12-Dimethoxy-5,7-dodecadiyneIncreased volatility, altered solubility
Etherification Benzyl Bromide / Strong Base1,12-Bis(benzyloxy)-5,7-dodecadiyneIncreased steric bulk, modified crystal packing

These derivatization reactions are crucial for fine-tuning the properties of this compound for specific applications, particularly in the field of materials science where the monomer's structure directly dictates the properties of the resulting polymer.

Formation of Urethane (B1682113) and Carbamate Derivatives

The reaction of the hydroxyl groups of this compound with isocyanates provides a direct route to the formation of urethane linkages, leading to the synthesis of both small molecules and polyurethanes. This reaction is fundamental in polymer chemistry, where diols are used as chain extenders or as part of the soft segment in polyurethane elastomers.

One specific example of a carbamate derivative is 5,7-dodecadiyn-1,12-diol bis[n-(butoxycarbonylmethyl)carbamate] chemicalbook.comchemicalbook.com. The synthesis of such derivatives typically involves the reaction of the diol with an appropriate isocyanate, such as an isocyanatoacetate, in the presence of a catalyst.

Reactant 1Reactant 2Product
This compoundButoxycarbonylmethyl isocyanate5,7-dodecadiyn-1,12-diol bis[n-(butoxycarbonylmethyl)carbamate]

The formation of polyurethanes involves the polyaddition reaction of this compound with diisocyanates. The general reaction scheme involves the nucleophilic attack of the hydroxyl group on the isocyanate group, resulting in the formation of a urethane bond. This process is often catalyzed by organotin compounds or amines. The resulting polymers incorporate the rigid diacetylene unit into the polymer backbone, which can influence the material's thermal and mechanical properties and allow for post-polymerization modifications via the alkyne groups.

Introduction of Reactive Handles for Further Modification

To expand the synthetic utility of this compound, its hydroxyl groups can be converted into other functional groups, or "reactive handles," that can participate in a broader range of chemical reactions. These transformations are key for designing complex molecular architectures and for the preparation of monomers for various polymerization techniques.

Common strategies for introducing reactive handles include esterification and etherification reactions. For instance, the hydroxyl groups can be esterified with acyl chlorides or carboxylic anhydrides containing other functionalities, such as vinyl groups for subsequent free-radical polymerization or azide groups for click chemistry. Similarly, etherification reactions can be employed to introduce handles like propargyl groups, further increasing the density of alkyne functionalities in the molecule.

Transformations of the Alkyne Moieties

The internal diyne unit of this compound is a key structural feature that opens up a rich field of chemical transformations, allowing for the construction of complex cyclic and polymeric structures. These reactions leverage the high reactivity of the carbon-carbon triple bonds.

Applications in Click Chemistry Methodologies

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. While CuAAC is most commonly employed with terminal alkynes, its application to internal alkynes, though more challenging, provides a pathway to fully substituted triazoles. The reaction of this compound or its derivatives with organic azides in the presence of a copper(I) catalyst would lead to the formation of bis-triazole products. The efficiency of the cycloaddition with internal alkynes is influenced by steric and electronic factors of the substituents flanking the triple bonds.

Metal-Catalyzed Coupling Reactions

The alkyne functionalities of this compound can participate in various metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of extended conjugated systems. A prominent example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.orglibretexts.org. Although the Sonogashira reaction classically involves a terminal alkyne, modifications and alternative catalytic systems have been developed to enable the coupling of internal alkynes. The application of such methods to this compound would allow for the introduction of aryl or vinyl substituents onto the diyne core, significantly altering its electronic and photophysical properties.

Cycloaddition Reactions and Annulation Strategies

The diyne system of this compound can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups in proximity to the alkynes, or when reacting with electron-rich dienes in inverse-electron-demand Diels-Alder reactions sigmaaldrich.comorganic-chemistry.orglibretexts.org. These [4+2] cycloadditions provide a powerful tool for the construction of six-membered rings.

Furthermore, the alkyne moieties can participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides, to form five-membered heterocyclic rings like isoxazoles and triazoles, respectively wikipedia.orgnih.govwikipedia.orgmdpi.comnih.govyoutube.com. These reactions are valuable for the synthesis of complex, biologically relevant scaffolds.

Green Chemistry Principles in the Synthesis and Transformation of this compound

The application of green chemistry principles to the synthesis and modification of this compound is crucial for developing sustainable chemical processes. Key areas of focus include the use of renewable feedstocks, atom economy, and the selection of environmentally benign solvents and catalysts.

The synthesis of diols from renewable resources, such as biomass, is a growing area of research nih.govucl.ac.ukkit.eduresearchgate.netmdpi.com. Investigating pathways to produce this compound or its precursors from bio-based starting materials would significantly enhance its green credentials. For instance, certain acetylenic alcohols can be synthesized from renewable resources like calcium carbide, which can be produced from biomass-derived sources rsc.org.

In the context of its transformations, particularly in polyurethane synthesis, the use of green solvents is a critical consideration. Traditional solvents like N-methyl-2-pyrrolidone (NMP) are being replaced by more sustainable alternatives with lower toxicity and environmental impact.

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is inherently favored in addition reactions like the formation of urethanes and in cycloaddition reactions. Catalytic transformations of the alkyne moieties also contribute to atom economy by reducing the need for stoichiometric reagents. The efficiency of these catalytic systems is a key factor in their greenness researchgate.netrsc.org.

By focusing on these green chemistry principles, the synthesis and subsequent transformations of this compound can be made more environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.

Polymer Chemistry and Advanced Materials Derived from 5,7 Dodecadiyne 1,12 Diol

Polydiacetylene (PDA) Formation from 5,7-Dodecadiyne-1,12-diol Derivatives

The conversion of this compound derivatives into polydiacetylenes is a prime example of a topochemical polymerization reaction. This type of reaction is distinguished by the fact that the crystalline lattice of the monomer directly dictates the stereochemistry and morphology of the resulting polymer.

Topochemical Polymerization Mechanisms

The topochemical polymerization of diacetylene monomers like this compound is a solid-state reaction that proceeds via a 1,4-addition mechanism. For this to occur, the monomer molecules must be precisely aligned within the crystal lattice. The reaction is initiated by external stimuli such as heat or radiation, which causes the diacetylene rods to tilt and rotate, allowing for the formation of covalent bonds between adjacent monomers. This process results in a highly ordered, conjugated polymer chain with an ene-yne repeating structure.

The kinetics of the solid-state polymerization of diacetylenes are often complex and can exhibit autocatalytic behavior. This means that the reaction starts slowly and then accelerates as the polymer chains begin to form. The strain induced in the crystal lattice by the newly formed polymer can facilitate the reaction of neighboring monomer units.

Control over the polymerization process is crucial for tailoring the properties of the final polymer. Factors that can be controlled to influence the reaction kinetics include the temperature, the intensity and wavelength of the initiating radiation, and the annealing of the monomer crystals prior to polymerization. These parameters can affect the rate of polymerization, the molecular weight of the polymer, and the degree of conversion of monomer to polymer.

Table 1: Factors Influencing Solid-State Polymerization Kinetics

Controllable Parameter Effect on Polymerization
TemperatureInfluences the rate of reaction and can affect the crystal packing of the monomer.
Radiation IntensityHigher intensity can lead to a faster polymerization rate.
Radiation WavelengthThe energy of the radiation must be sufficient to initiate the reaction.
Monomer Crystal QualityFewer defects in the crystal lattice lead to more uniform polymerization.

The arrangement of the this compound monomers in the crystal lattice is a critical determinant of their reactivity. According to the principles of topochemical polymerization, for a reaction to occur, the distance between reacting carbons of adjacent monomers and the angle of the diacetylene rod with respect to the stacking axis must fall within specific geometric parameters.

If the monomer crystal packing is not suitable, polymerization may be slow, inefficient, or may not occur at all. The side groups of the diacetylene monomer play a significant role in directing the crystal packing. In the case of this compound, the terminal hydroxyl groups can form hydrogen bonds, which can help to organize the monomers into a reactive arrangement. Different polymorphs, or crystal forms, of the same monomer can exhibit vastly different polymerization reactivities due to variations in their crystal packing.

The initiation of the topochemical polymerization of diacetylenes is a photophysical process. Upon absorption of a photon, the diacetylene monomer is promoted to an excited state. This excitation, or exciton, can become "self-trapped" by inducing a local distortion in the crystal lattice. This localized energy facilitates the formation of a diradical dimer from two adjacent monomer units.

This diradical species is the initial reactive intermediate that propagates the polymerization. The chain growth then proceeds through the sequential addition of neighboring monomer units to the radical ends of the growing polymer chain. The presence and stability of these diradical intermediates are key to the successful propagation of the polymerization reaction.

Inducing Polymerization through External Stimuli

The polymerization of this compound derivatives can be initiated by various forms of high-energy radiation. This method allows for the production of polymer films and coatings with specific properties.

Both ultraviolet (UV) and gamma radiation are effective in initiating the polymerization of diacetylene monomers to form polymer films. The choice of radiation source can influence the properties of the resulting polymer.

UV Radiation: UV light is a common and convenient method for initiating diacetylene polymerization. The process is typically carried out by exposing a thin film of the monomer, often deposited on a substrate, to a UV lamp. The degree of polymerization can be controlled by the exposure time and the intensity of the UV light. This technique is widely used for applications in sensors and chromic devices.

Gamma Radiation: Gamma rays, being more energetic than UV radiation, can also induce polymerization. Gamma irradiation can lead to a high degree of polymerization and can be used to produce thick polymer films. The process involves exposing the monomer to a gamma source, such as Cobalt-60. The dose of radiation is a critical parameter that determines the extent of polymerization and the final properties of the polymer. Radiation-induced polymerization can be a powerful tool for creating robust and highly cross-linked polymer networks. nih.gov

Table 2: Comparison of UV and Gamma Radiation for Polymerization

Stimulus Advantages Considerations
UV RadiationReadily available, good control over exposure, suitable for thin films.Limited penetration depth, potential for photodegradation of the polymer.
Gamma RadiationHigh penetration depth, can produce thick and highly polymerized films.Requires specialized facilities, potential for side reactions due to high energy.
Thermally Induced Polymerization Processes

The solid-state polymerization of diacetylene monomers like this compound is a topochemical reaction that can be initiated by thermal annealing or high-energy radiation. Thermally induced polymerization proceeds by heating the crystalline monomer, causing a 1,4-addition reaction across the conjugated diacetylene units of adjacent molecules. This process is highly dependent on the packing and alignment of the monomers in the crystal lattice. While often initiated by UV or gamma irradiation, thermal processes are crucial for both polymerization and for inducing subsequent phase transitions in the resulting polymer.

For instance, derivatives of this compound, such as the bis(ethylurethane) derivative (ETCD), exhibit thermochromic properties, where heat triggers reversible changes in the polymer backbone's electronic structure. acs.org The thermal transition for this class of polymers often involves a significant color change, for example, from green to red, which is associated with a shift in the polymer backbone conformation. acs.org These thermally driven transitions highlight the sensitivity of the conjugated system to temperature, a key characteristic exploited in material applications.

Structural Characteristics and Conformations of this compound-based Polydiacetylenes

Polydiacetylenes (PDAs) derived from this compound feature a highly conjugated backbone that can be described by two principal resonance structures: the acetylenic (or ene-yne) form and the butatrienic form. The acetylenic structure consists of alternating double and triple bonds (-(R)C=C(R)-C≡C-), while the butatrienic structure is characterized by a sequence of cumulative double bonds (-(R)C=C=C=C(R)-).

The electronic and optical properties of these polymers are dominated by the π-conjugated system of the backbone. This conjugation results in strong optical absorption in the visible spectrum, leading to the materials' characteristic deep colors. researchgate.net The transition between different colored phases, known as chromism, is directly linked to conformational changes in the polymer backbone. researchgate.net The blue phase of PDAs is typically associated with a planar, acetylenic backbone structure, which allows for maximum π-electron delocalization. researchgate.net In contrast, the red phase is associated with a non-planar or twisted conformation, which disrupts the conjugation length. acs.orgresearchgate.net An X-ray analysis of a urethane-substituted derivative of this compound, known as TCDU, has shown that the as-prepared crystal form has a structure more closely resembling the acetylenic configuration than the butatrienic one. researchgate.net

Table 1: Chromatic Phases and Corresponding Absorption Maxima for Typical Polydiacetylenes

Chromatic Phase Associated Backbone Conformation Typical Absorption Maximum (λmax)
Blue Planar (Ene-Yne) ~620 nm researchgate.net

The hydroxyl (-OH) terminal groups of this compound allow for straightforward chemical modification, enabling the synthesis of various derivatives with tailored properties. Attaching large, flexible side-chains is crucial for rendering the typically insoluble polydiacetylene backbone soluble and processable. Urethane-based substituents are commonly used for this purpose, forming derivatives like poly{this compound bis[((4-butoxycarbonyl)methyl)urethane]} (P-4-BCMU).

Polydiacetylenes derived from this compound are known to form highly ordered, crystalline structures. The microstructure of films cast from these polymers depends heavily on the processing conditions and the nature of the side-chain substituents.

For soluble derivatives such as P-4-BCMU, films can be prepared from solution. When solidified from its lyotropic liquid crystal phase, P-4-BCMU forms a topographical structure characterized by extended-chain lamellae. polymer.cn This indicates a high degree of molecular ordering where the polymer chains are aligned. Scanning electron microscopy and atomic force microscopy have revealed these lamellar features and also suggest a three-dimensional segregation of polymer chains based on their molecular length on the film's surface. polymer.cn This ordered arrangement is essential for many of the polymer's applications, as the electronic and mechanical properties of conjugated polymers are highly anisotropic and depend on the orientation of the polymer backbones. scispace.com

Advanced Material Applications of Polydiacetylenes from this compound

The fully conjugated backbone of polydiacetylenes derived from this compound makes them intrinsically semiconducting materials, positioning them as candidates for various electronic applications. The delocalized π-electron system allows for charge transport along the polymer chain. Studies on urethane-substituted PDAs have investigated their potential in electronics, focusing on properties like charge carrier mobility. acs.org

These materials have been incorporated as segments in larger polymer systems, such as polyurethanes, to create mechanochromic sensors. scispace.com In these systems, mechanical strain disrupts the ordered packing of the PDA hard segments, inducing a color change that can be used to detect stress or damage. scispace.com While discrete electronic devices based solely on this compound polymers are not yet widespread, the fundamental properties of its derivatives are well-established. The ability to form ordered, extended-chain structures is advantageous for optimizing charge transport, a critical factor for applications in field-effect transistors and other electronic components. polymer.cn Research continues to explore how to leverage the unique electronic structure and responsiveness of these materials for advanced sensing and electronic systems.

Fabrication of Nanomaterials (e.g., Nanofibers, Polymeric Vesicles)

The unique molecular structure of this compound, with its polymerizable diacetylene core and functional hydroxyl end groups, makes it a versatile building block for the fabrication of various nanomaterials. Through processes of molecular self-assembly and subsequent polymerization, this monomer can be organized into well-defined nanostructures such as nanofibers and polymeric vesicles.

Nanofibers:

Polydiacetylene (PDA) nanofibers can be fabricated from diacetylene monomers, including derivatives of this compound. One common method involves the self-assembly of the monomer in a suitable solvent system, followed by photopolymerization. For instance, nanofibers of 1,6-di(N-carbazolyl)-2,4-hexadiyne (DCHD), a related diacetylene monomer, have been prepared and their nonlinear optical properties studied. acs.org The process typically involves dissolving the monomer in a good solvent and then introducing a poor solvent to induce aggregation and the formation of nanofibrous structures. Subsequent exposure to UV light initiates the topochemical polymerization of the aligned diacetylene units within the nanofibers, resulting in a stable, conjugated polymer backbone. The resulting PDA nanofibers often exhibit enhanced optical and electronic properties due to the high degree of molecular orientation.

Polymeric Vesicles:

Polymeric vesicles, or polymersomes, are another class of nanomaterials that can be formed from amphiphilic block copolymers. While direct self-assembly of this compound into vesicles is not extensively documented, the principles of vesicle formation can be applied by chemically modifying the diol to create an amphiphilic structure. For example, by attaching a hydrophilic polymer chain, such as poly(ethylene oxide), to one or both of the hydroxyl groups, an amphiphilic block copolymer can be synthesized.

The self-assembly of such amphiphilic polymers in a selective solvent, typically water, can lead to the spontaneous formation of vesicles. nih.govrsc.orgresearchgate.net In this process, the hydrophobic segments (including the diacetylene core) aggregate to form the vesicle membrane, while the hydrophilic segments are exposed to the aqueous environment, ensuring colloidal stability. These vesicles can encapsulate hydrophilic molecules in their aqueous core and hydrophobic molecules within their membrane. Furthermore, the embedded diacetylene units can be subsequently polymerized to enhance the stability and introduce novel optical and electronic functionalities to the vesicles. rsc.org

Creation of Highly Oriented Thin Films via Epitaxial Polymerization

Epitaxial polymerization is a powerful technique to create highly ordered crystalline polymer thin films on a single-crystal substrate. This method leverages the crystallographic orientation of the substrate to direct the arrangement of monomer molecules, which are then polymerized in a topochemical fashion to yield a polymer film with a high degree of orientation.

For polydiacetylenes derived from this compound, this technique has been successfully employed to fabricate highly oriented thin films. A notable example is the epitaxial polymerization of a derivative, this compound bis{[(4-butoxycarbonyl)methyl]urethane} (4-BCMU), on friction-transferred poly(tetrafluoroethylene) (PTFE) substrates. aip.org In this process, the 4-BCMU monomer is vacuum-deposited onto the oriented PTFE layer. The underlying PTFE structure acts as a template, inducing the epitaxial growth of the monomer crystals with a specific orientation. This alignment is attributed to a near-perfect lattice matching between the monomer and the substrate. aip.org

Subsequent photopolymerization of the oriented monomer film leads to the formation of a highly oriented polydiacetylene thin film. The resulting polymer chains are aligned with the PTFE chains, creating a well-defined structure. aip.org The degree of orientation in these films can be further enhanced by annealing the monomer layer before polymerization. aip.org The high level of anisotropy in these films is evident from their optical properties, such as a large dichroic ratio, making them promising for applications in optical waveguide devices. aip.org

The ability to control the molecular orientation on a substrate opens up possibilities for tailoring the anisotropic optical and electronic properties of polydiacetylene thin films for specific device applications. acs.org The general principles of epitaxial growth on various substrates, including single crystals like potassium acid phthalate (KAP), have been explored for different diacetylene monomers, highlighting the importance of molecular interactions between the deposited molecule and the crystal surface in achieving the desired orientation. acs.orgepfl.chslideshare.net

Functional Properties of this compound-Derived Polydiacetylenes

The topochemical polymerization of this compound and its derivatives results in polydiacetylenes (PDAs) with a conjugated backbone of alternating double and triple bonds. This extended π-electron system is responsible for the unique and highly useful functional properties of these materials, particularly their optical and electrical characteristics.

Optical Properties and Excitonic Transitions

The optical properties of polydiacetylenes are dominated by strong light absorption and emission in the visible and near-infrared regions, which arise from excitonic transitions within the conjugated polymer backbone.

UV-Visible Absorption Characteristics and Conjugation Length

Polydiacetylenes derived from this compound exhibit intense absorption bands in the visible spectrum. The position of the main absorption peak is highly sensitive to the conformation of the polymer backbone, which in turn is influenced by factors such as temperature, solvent, and mechanical stress. This phenomenon is known as thermochromism, solvatochromism, and mechanochromism, respectively. acs.orgresearcher.life

The absorption is attributed to the formation of excitons, which are electron-hole pairs bound by Coulombic attraction. The primary absorption peak corresponds to the transition to the 1¹Bu exciton state. The energy of this transition is inversely related to the effective conjugation length of the polymer chain. A more planar, fully-conjugated backbone allows for greater delocalization of the π-electrons, resulting in a longer effective conjugation length and a lower energy (red-shifted) absorption. Conversely, any twisting or disorder in the backbone shortens the effective conjugation length and leads to a higher energy (blue-shifted) absorption.

For example, many urethane-substituted polydiacetylenes, including those derived from this compound, exhibit a reversible color change from blue (longer wavelength absorption) to red (shorter wavelength absorption) upon heating. acs.org This is due to a conformational change from a more planar (blue phase) to a more twisted (red phase) backbone. The absorption spectra of these materials can thus provide valuable information about the polymer's conformation and its interaction with the environment.

Luminescence and Fluorescence Phenomena

While many polydiacetylenes are non-luminescent or weakly luminescent due to efficient non-radiative decay pathways, some derivatives of this compound have been shown to exhibit fluorescence. The luminescence properties are intimately linked to the relaxation dynamics of the photoexcited states.

Studies on poly[this compound bis([n-butoxycarbonyl)methyl]urethane)] (PDA-4BCMU) have provided insights into these processes. optica.org Upon photoexcitation, ¹Bu free excitons are generated, which then relax to a self-trapped (ST) exciton state on a femtosecond timescale. The subsequent decay of these ST excitons can occur through both radiative (luminescence) and non-radiative pathways. The lifetime of the ST excitons in PDA-4BCMU films has been measured to be on the order of picoseconds at both low (10 K) and room temperature (290 K). optica.org

The fluorescence decay in PDA-4BCMU films is not a simple single exponential, suggesting a complex relaxation process. This has been modeled as a random walk in a fractal dimension. optica.org Furthermore, luminescence has also been observed in other derivatives, such as the bis[phenyl carbamate] of this compound. researchgate.net The efficiency and characteristics of the luminescence can be influenced by the specific side groups attached to the diacetylene backbone, as they affect the packing of the polymer chains and the non-radiative decay rates. The ability to tune the luminescent properties of these materials makes them of interest for applications in sensors and optoelectronic devices. researchgate.net

Electrical Conductivity and Charge Carrier Dynamics

Polydiacetylenes, with their conjugated backbones, are considered one-dimensional semiconductors. The electrical conductivity of these materials is generally low but can be influenced by factors such as doping, molecular orientation, and the presence of defects.

Research on the electrical properties of a gel formed from poly[5,7-dodecadiyn-1,12-diol-bis(n-butoxy carbonylmethyl urethane)] (P(4BCMU)) in toluene has provided valuable data on its conductivity. The alternating current (a.c.) and direct current (d.c.) conductivities of these gels were found to exhibit a maximum at a temperature just below the sol-gel transition temperature. This suggests that the conduction mechanism is predominantly electronic, occurring through the gel network rather than being ionic in nature. aip.org The conductivity of these gels could be significantly enhanced by doping with iodine. aip.org

Thermo- and Solvatochromic Behavior and Phase Transitions

Polymers derived from this compound, particularly its urethane (B1682113) derivatives, are renowned for their striking chromic properties. This behavior is primarily attributed to the conformational changes of the conjugated polydiacetylene backbone, which can be induced by external stimuli such as temperature (thermochromism) and solvents (solvatochromism). These changes in conformation lead to alterations in the electronic structure of the polymer, resulting in a visible color change.

The vibrant color of these materials stems from the extensive π-electron delocalization along the polymer backbone. In their most ordered state, the polymer chains are planar, which allows for maximum conjugation. This state typically corresponds to a blue appearance, with a strong absorption band in the red region of the visible spectrum (around 630-650 nm). When the polymer is subjected to heat or certain solvents, the side chains are disrupted, which in turn induces strain on the backbone. This strain causes a deviation from planarity, reducing the effective conjugation length and leading to a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum. This results in the material appearing red or purple, with absorption maxima typically between 540 nm and 580 nm. researchgate.net

The thermo- and solvatochromic transitions in these polymers are often associated with phase transitions in the material. The urethane side groups in the derivatives of this compound play a crucial role in these transitions. The hydrogen bonds between the urethane moieties contribute to the stability of the initial, ordered "blue" phase.

Thermochromic Behavior

The thermochromic behavior of polydiacetylenes derived from this compound is characterized by a distinct color change from blue to red upon heating. This transition is often a first-order phase transition and can be reversible or irreversible depending on the specific side chains and the thermal history of the material. For instance, the bis-ethylurethane derivative of poly(this compound), commonly known as poly(ETCD), exhibits a well-studied thermochromic phase transition.

The transition from the low-temperature blue phase to the high-temperature red phase is accompanied by significant structural changes. Solid-state 13C NMR studies have been instrumental in probing these changes at a molecular level. acs.org These studies reveal alterations in the electronic environment of the acetylene carbons in the polymer backbone during the thermochromic transition.

The following table summarizes the thermochromic transition temperatures for some urethane derivatives of poly(this compound).

Derivative NameSide GroupTransition Temperature (°C)Color Change
Poly(ETCD)Bis-ethylurethane~115-125Blue to Red
Poly(PUDO)Bis-n-propylurethane~135Blue to Red

Solvatochromic Behavior

The color of polymers derived from this compound can also be sensitive to the surrounding solvent environment. This solvatochromism arises from the interaction of solvent molecules with the polymer side chains. Solvents that can disrupt the hydrogen bonding network of the urethane side chains can induce a conformational change in the polymer backbone, leading to a color transition similar to that observed in thermochromism.

For example, exposure of the blue phase of poly(ETCD) to hot solvents like chlorobenzene (B131634) or N,N-dimethylformamide can result in a conversion to a non-thermochromic form. researcher.life This indicates that the solvent can induce a permanent change in the crystalline structure of the polymer. The extent of the color change and its reversibility depend on the nature of the solvent and its ability to interact with the polymer's side chains. Solvents that are good hydrogen bond acceptors can effectively compete for the hydrogen bonding sites in the urethane groups, leading to a disruption of the ordered structure.

The table below provides a qualitative overview of the solvatochromic behavior of urethane-substituted poly(this compound) in different types of solvents.

Solvent TypeInteraction with Urethane Side ChainsEffect on Polymer Color
Non-polar, non-hydrogen bondingMinimal interactionNo significant color change
Polar, aprotic (e.g., DMF, Chloroform)Can disrupt dipole-dipole interactions and some H-bondsCan induce a blue to red/purple transition
Polar, protic (e.g., Alcohols)Strong disruption of H-bonding networkOften causes a pronounced and sometimes irreversible color change

Phase Transitions

The chromic behavior of these materials is intrinsically linked to phase transitions between different crystalline or pseudo-crystalline states. The "blue" phase represents a highly ordered, planar conformation of the polymer backbone, stabilized by the intermolecular hydrogen bonds of the urethane side chains. The "red" phase is a less ordered, non-planar conformation.

The transition between these phases can be complex and may involve intermediate states. Spectroscopic techniques, such as resonance Raman spectroscopy, have been employed to study the vibrational modes of the polymer backbone and how they change during the phase transition. acs.org These studies provide insights into the changes in bond lengths and angles that accompany the color change. The structural changes that occur during the thermochromic phase transition are often subtle and have been challenging to fully characterize by single-crystal X-ray diffraction due to disorder in the crystals. researchgate.net However, techniques like solid-state NMR and X-ray powder diffraction have provided valuable information about the changes in molecular packing and conformation.

Supramolecular Chemistry and Self Assembly of 5,7 Dodecadiyne 1,12 Diol and Its Derivatives

Principles of Self-Assembly of 5,7-Dodecadiyne-1,12-diol Architectures

The spontaneous organization of this compound into ordered superstructures is dictated by a combination of directional, specific interactions and non-specific, weaker forces. The unique geometry of the molecule, featuring a rigid diacetylene core and flexible hydrocarbon arms capped with functional hydroxyl groups, allows for a rich self-assembly behavior.

The self-assembly of this compound is primarily driven by two key non-covalent forces: hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The terminal hydroxyl (-OH) groups of this compound are potent sites for hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This directional and specific interaction leads to the formation of well-defined intermolecular networks. In solid-state structures, these hydrogen bonds can link molecules end-to-end, creating linear chains, or form more complex two-dimensional sheets. The strength and geometry of these hydrogen-bonded networks are critical in pre-organizing the diacetylene units for subsequent topochemical polymerization. Studies on analogous long-chain diols and peptide-diols have demonstrated that intermolecular hydrogen bonding is a fundamental driving force for creating ordered, self-aggregated assemblies like fibrillar networks and channels. scielo.brrsc.org

The synergy between directional hydrogen bonding at the termini and the non-directional hydrophobic collapse of the central core dictates the final morphology of the assembled structures.

The formation of a stable crystal lattice from this compound molecules is governed by a hierarchy of intermolecular forces that collectively minimize the free energy of the system. The precise packing of molecules in the crystal is crucial, as it determines whether the diacetylene units are suitably aligned for solid-state polymerization.

Van der Waals Forces: These are non-specific attractive forces that occur between all molecules. For this compound, London dispersion forces, a component of van der Waals forces, are particularly significant. These forces arise from temporary fluctuations in electron density and increase with the length of the alkyl chain. The parallel packing of the dodecadiyne chains in the crystal lattice is stabilized by the cumulative effect of these dispersion forces along their length. scielo.br

Hydrogen Bonds: As mentioned, hydrogen bonds provide directionality and specificity to the crystal packing. They create robust networks that act as a scaffold, orienting the hydrophobic backbones. The formation of one-dimensional stacks or two-dimensional sheets is often templated by these H-bond networks. acs.orgnih.gov

π-π Stacking: The electron-rich diacetylene rod (–C≡C–C≡C–) can participate in π-π stacking interactions with neighboring diacetylene units. This interaction, while weaker than hydrogen bonding, contributes to the cohesive energy of the crystal and is critical for aligning the monomer units for polymerization.

The interplay of these forces dictates the key geometric parameters for topochemical polymerization, as defined by the topochemical postulate. For a successful reaction, the diacetylene rods of adjacent monomers must be arranged in a parallel fashion, with a repeating distance (d) of approximately 4.9 Å and a tilt angle (θ) of about 45° relative to the stacking axis. rsc.orgulsu.ru

Intermolecular ForceRole in Crystal Lattice of this compoundTypical Energy (kJ/mol)
Hydrogen Bonding Directs molecular orientation via -OH groups, forming chains or sheets.10 - 40
Van der Waals Forces Stabilizes the packing of the long alkyl chains.1 - 10
π-π Stacking Contributes to the parallel alignment of the diacetylene cores.0 - 50

Construction of Supramolecular Assemblies

The self-assembly principles of this compound can be harnessed to construct a variety of ordered supramolecular structures with potential applications in materials science and nanotechnology.

The bolaamphiphilic nature of this compound makes it an ideal candidate for forming layered assemblies. In such structures, the molecules align in parallel, with their hydrophobic cores forming the interior of a layer and their hydrophilic hydroxyl termini exposed at the surfaces.

These layered structures can be formed using several techniques:

Self-Assembly in Solution: In certain solvents, the molecules can spontaneously assemble into lamellar (bilayer) structures, similar to lipid bilayers.

Langmuir-Blodgett (LB) Technique: At an air-water interface, the amphiphilic molecules can form a stable monolayer. This monolayer can then be transferred layer-by-layer onto a solid substrate to build up highly ordered multilayer films. Studies on other amphiphilic diacetylenes, such as 10,12-pentacosadiynoic acid (PCDA), have shown that the LB technique is effective for creating ordered films where the monomers can be subsequently polymerized. researchgate.net

These layered assemblies are of interest because the two-dimensional confinement can enforce the specific molecular alignment required for topochemical polymerization, allowing for the creation of thin films of conjugated polydiacetylene.

Crystal engineering provides a powerful strategy to control the solid-state packing of diacetylene monomers. By co-crystallizing this compound with a carefully chosen "guest" or "coformer" molecule, it is possible to create a new crystalline solid (a cocrystal or host-guest complex) with a tailored supramolecular architecture.

The design of such systems relies on predictable and robust intermolecular interactions, most notably hydrogen bonding. acs.org The terminal hydroxyl groups of the diol can form strong hydrogen bonds with complementary functional groups on a coformer, such as the nitrogen atom of a pyridine (B92270) ring. acs.orgnih.gov This interaction acts as a "supramolecular synthon" that directs the assembly of the two components into a specific, ordered arrangement.

This host-guest strategy has been successfully employed to:

Induce Polymerization: Coformers can act as templates, forcing otherwise unreactive diacetylene derivatives into a crystal packing that satisfies the geometric requirements for topochemical polymerization. tandfonline.com

Modify Properties: The inclusion of guest molecules into the crystal lattice can alter the physical and chemical properties of the material. For example, introducing hydrogen-bonding guests like 4,4'-bipyridyl into the interlayer space of a layered polydiacetylene can significantly change its thermoresponsive color changes. nih.govresearchgate.net

StrategyDescriptionKey InteractionExample from Diacetylene Chemistry
Cocrystallization Stoichiometric assembly of the diol and a coformer into a single crystal lattice.Hydrogen bonding (-OH with pyridine, etc.)PCDA cocrystals with 4,4'-azopyridine and other pyridyls. rsc.orgnih.gov
Host-Guest Complexation Encapsulation of guest molecules within a host lattice formed by the diol (or vice versa).Hydrogen bonding, van der Waals forces.Layered PDAs containing 4,4'-bipyridyl guests. nih.gov

In aqueous media, amphiphilic diacetylene molecules can self-assemble into spherical, bilayered structures known as vesicles or liposomes. magtech.com.cn These structures consist of an aqueous core enclosed by a membrane composed of the diacetylene molecules, with their hydrophobic chains forming the membrane's interior and their hydrophilic head groups facing the inner and outer aqueous environments.

The process for forming these vesicles typically involves:

Hydration: A thin film of the diacetylene monomer is hydrated with an aqueous solution.

Sonication/Extrusion: The resulting suspension is subjected to sonication or extrusion through a membrane to produce vesicles of a more uniform size. researchgate.net

Polymerization: The vesicle suspension is then exposed to UV radiation (typically at 254 nm). This triggers the 1,4-addition topochemical polymerization of the aligned diacetylene monomers within the bilayer, cross-linking them into a robust, conjugated polydiacetylene shell. researchgate.netmdpi.com

The resulting polymerized vesicles are significantly more stable than conventional liposomes made from phospholipids. nih.govnih.gov The degree of polymerization and the stability of the vesicles can be tuned by altering the molecular structure of the diacetylene monomer or by incorporating other lipids into the bilayer. mdpi.comnih.gov For instance, modifying the headgroup can influence the hydrogen bonding network and strain on the polymer backbone, affecting the vesicle's sensitivity to stimuli. escholarship.org These stable, stimuli-responsive polymeric vesicles have shown promise as carriers for controlled drug release. nih.gov

Stimuli-Responsive Supramolecular Systems from this compound Derivatives

The remarkable stimuli-responsive behavior of supramolecular assemblies of this compound derivatives is rooted in the electronic and structural properties of the conjugated polydiacetylene backbone formed upon topochemical polymerization. The side chains and intermolecular interactions, such as hydrogen bonding, play a crucial role in mediating the response to external triggers.

Investigating Thermally Induced Reversible Transitions

The thermochromism of polydiacetylenes derived from this compound and its derivatives is a widely studied phenomenon. These materials typically exhibit a color change from blue or purple at lower temperatures to red or yellow at elevated temperatures. This transition is attributed to a conformational change in the polydiacetylene backbone, which alters the extent of π-electron conjugation.

For instance, the bis(ethylurethane) derivative of this compound is known to form a thermochromic polydiacetylene. The urethane (B1682113) groups facilitate the formation of a hydrogen-bonded network that helps to organize the diacetylene monomers for effective topochemical polymerization and contributes to the stability of the resulting polymer. The reversible nature of the thermochromic transition in some of these systems is of particular interest for applications such as temperature sensors and indicators. The transition temperature and the degree of reversibility are highly dependent on the specific chemical structure of the side chains and the morphology of the self-assembled structure.

Derivative of this compoundInitial Color (Low Temp.)Final Color (High Temp.)Transition Temperature (°C)Reversibility
Bis(ethylurethane)Blue/PurpleRedNot specified in resultsReported, but details are limited

Modulating Response to Solvent Changes (Solvatochromism)

The color of polydiacetylene supramolecular systems derived from this compound can also be modulated by the solvent environment. This solvatochromism arises from the interaction of solvent molecules with the side chains of the polymer, which can disrupt the packing of the polymer chains and induce a conformational change in the conjugated backbone.

Research has shown that the thermochromic behavior of the polydiacetylene of bis(ethylurethane) of this compound can be irreversibly altered by exposure to certain hot solvents. For example, treatment with chlorobenzene (B131634) or N,N-dimethylformamide can convert the thermochromic form to a non-thermochromic one. researcher.life This is believed to be due to the extraction of residual monomer and oligomers from the polymer crystal, leading to an expansion of the lattice and a disordering of the polymer chains. researcher.life This finding underscores the critical role of the crystalline structure and intermolecular interactions in mediating the stimuli-responsive properties.

DerivativeSolventObserved Colorimetric ResponseMechanism
Poly(bis(ethylurethane) of this compound)Chlorobenzene (hot)Conversion to a non-thermochromic formExtraction of monomer/oligomer, lattice expansion, and chain disordering researcher.life
Poly(bis(ethylurethane) of this compound)N,N-Dimethylformamide (hot)Conversion to a non-thermochromic formExtraction of monomer/oligomer, lattice expansion, and chain disordering researcher.life

Responses to pH, Ionic Strength, and Other Chemical Cues

Supramolecular assemblies of this compound derivatives can be designed to respond to changes in pH, ionic strength, and the presence of specific chemical species. This is typically achieved by incorporating functional groups into the side chains that can be protonated/deprotonated or can bind to ions or other molecules.

Biological and Medicinal Chemistry Research Involving 5,7 Dodecadiyne 1,12 Diol

The Concept of 5,7-Dodecadiyne-1,12-diol as a Potential Molecular Scaffold in Drug Discovery and Development

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. While there is no specific research on this compound as a molecular scaffold, its linear structure containing both hydroxyl and diyne functionalities presents theoretical possibilities for such applications.

General Principles of Scaffold Design and Diversification for Bioactive Molecules

The design of a molecular scaffold is a critical step in the development of new drugs. An ideal scaffold should possess several key attributes, including synthetic accessibility, structural rigidity or flexibility to allow for optimal binding to a biological target, and the presence of vectors for chemical modification. The process of diversification involves systematically altering the scaffold's substituents to explore the chemical space and identify compounds with desired biological activity and properties. This allows medicinal chemists to establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds.

Bioisosteric Replacement and Scaffold Hopping: General Strategies for Novel Leads

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. For a molecule like this compound, one could hypothetically replace the hydroxyl groups or the diyne moiety with other functional groups of similar size and electronic character.

Scaffold hopping is a more advanced strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach is particularly useful for generating novel intellectual property and for escaping undesirable properties associated with the original scaffold. There are no documented instances of scaffold hopping strategies involving this compound.

The Utility of Scaffolds in Identifying Lead Compounds with Enhanced Selectivity

A key challenge in drug discovery is to develop compounds that bind selectively to their intended biological target, thereby minimizing off-target effects and potential side effects. By systematically modifying a molecular scaffold, researchers can fine-tune the interactions between the compound and its target, leading to enhanced selectivity. The three-dimensional arrangement of functional groups on a scaffold dictates its binding affinity and selectivity.

Exploration of Potential Biological Activities of this compound and its Derivatives

While no specific studies on the biological activities of this compound have been published, the broader classes of aliphatic diols and polyacetylenes have been investigated for various biological properties.

Assessment of Antimicrobial Properties in Related Compounds

Aliphatic diols, particularly those with shorter chain lengths like 1,2-diols, have been reported to exhibit antimicrobial activity. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. The effectiveness of this antimicrobial action can be influenced by the chain length and the position of the hydroxyl groups. However, there is no available data on the antimicrobial properties of this compound or other long-chain diacetylenic diols.

Table 1: General Antimicrobial Activity of Aliphatic Diols (Not specific to this compound)

Diol Type General Observation
Short-chain 1,2-diols Generally exhibit greater antimicrobial efficacy.
Short-chain 1,3-diols Typically show lower antimicrobial activity compared to 1,2-diols.

This table is for illustrative purposes based on general findings for aliphatic diols and does not represent specific data for this compound.

Evaluation of Antioxidant and Radical Scavenging Potential in Related Compounds

Polyacetylenic compounds, a class to which this compound belongs, are known to occur in various plants and have been investigated for their antioxidant properties. The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to neutralize free radicals. The conjugated diyne system in this compound could theoretically participate in such reactions. However, no specific studies have been conducted to evaluate the antioxidant or radical scavenging potential of this particular compound.

Table 2: General Antioxidant Potential of Polyacetylenes (Not specific to this compound)

Polyacetylene Source Observed Activity
Various plant extracts Some polyacetylenes have demonstrated the ability to scavenge free radicals in in vitro assays.

This table is for illustrative purposes based on general findings for polyacetylenes and does not represent specific data for this compound.

Investigation of Antitumor and Cytotoxic Activity in Cellular Models

Direct studies on the antitumor and cytotoxic activity of isolated this compound are not extensively documented in the current scientific literature. However, its identification as a phytochemical constituent in plant extracts that exhibit cytotoxic properties provides an indirect line of inquiry.

The compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in extracts of Sideritis niveotomentosa, a species endemic to Turkey. nih.gov Research on the methanol and acetone extracts of this plant's leaves and flowers demonstrated dose- and time-dependent cytotoxic activity against several human cancer cell lines. nih.gov The tested cell lines included DLD1 (colorectal cancer), HL60 (acute promyelocytic leukemia), and ARH77 (multiple myeloma). nih.gov While these findings establish the anticancer potential of the plant extracts, the specific contribution of this compound to these effects has not been isolated or quantified. The cytotoxic activity of the whole extracts suggests that their chemical constituents, including this compound, warrant further investigation as potential antitumor agents.

Table 1: Cytotoxic Activity of Sideritis niveotomentosa Extracts Containing this compound

Cell Line Cancer Type Extract Type Observed Effect
DLD1 Human Colorectal Cancer Methanol & Acetone Dose and time-dependent cytotoxic activity nih.gov
HL60 Human Acute Promyelocytic Leukemia Methanol & Acetone Dose and time-dependent cytotoxic activity nih.gov

Note: This table reflects the activity of the total plant extract, not of the isolated compound this compound.

Characterization of Anti-inflammatory Effects and Associated Pathways

Similar to its cytotoxic profile, the anti-inflammatory effects of pure this compound have not been a direct subject of published research. The compound has been identified in the phytochemical profile of Causonis trifolia shoot extracts. Studies on this extract have shown notable potential as an anti-inflammatory agent, suggesting that its constituent compounds could be responsible for this activity. However, the specific role and mechanistic pathways associated with this compound remain to be determined. Research into other, structurally related polyyne alcohols has shown that they can modulate inflammatory pathways, but direct evidence for this compound is currently lacking.

Emerging Pharmacological Profiles and Therapeutic Indications

The pharmacological profile of this compound is still emerging and is primarily inferred from the biological activities of the natural extracts in which it is found. Its presence in plant extracts with demonstrated cytotoxic and anti-inflammatory properties suggests that the compound could be a candidate for further investigation in oncology and inflammatory disease research. The therapeutic potential of this compound is currently hypothetical and awaits confirmation through studies on the isolated, pure compound. Future research is necessary to validate these preliminary associations and to explore its utility as a therapeutic agent.

Mechanistic Insights into the Biological Action of this compound Derivatives

Identification of Molecular Targets and Ligand-Receptor Interactions

There is currently no available research that identifies the specific molecular targets or details the ligand-receptor interactions for this compound or its derivatives. Elucidating these mechanisms is a critical next step in understanding its potential pharmacological effects.

Elucidation of Structure-Activity Relationships (SAR) for Optimized Bioactivity

Specific structure-activity relationship (SAR) studies for this compound have not been published. However, SAR studies on other classes of polyyne diols have been conducted to optimize their potential as chemopreventive agents. For instance, research on a series of 1-phenylhexa-2,4-diyne-1,6-diol analogues revealed that modifications to the phenyl ring could significantly influence their bioactivity, including quinone reductase induction and cytotoxicity. nih.gov Such studies indicate that the terminal alcohol groups and the central diyne core are critical features for the biological activity of this class of compounds. While these findings provide a framework, dedicated SAR studies are required to understand how the specific structural features of this compound—such as its C12 alkyl chain length and the position of the hydroxyl and diyne groups—influence its biological profile and to guide the synthesis of more potent and selective derivatives.

Natural Product Chemistry and Phytochemical Analysis of this compound

This compound has been identified as a natural product in at least two plant species through phytochemical analysis, specifically by GC-MS.

Table 2: Natural Sources of this compound

Plant Species Family Part Analyzed Identification Method
Sideritis niveotomentosa Lamiaceae Leaves and Flowers GC-MS nih.gov

The presence of this diyne diol in different plant families suggests it may be a more widespread, though perhaps minor, constituent in the plant kingdom than is currently known. Its isolation and characterization from these natural sources are the first steps toward enabling more detailed investigations into its biological properties.

Isolation and Structural Elucidation from Botanical Sources

Typically, the isolation of polyacetylenes from plant material, such as the rhizomes of Atractylodes species, involves extraction with organic solvents of increasing polarity. The initial crude extracts are then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. These methods often include column chromatography over silica (B1680970) gel, followed by further purification using techniques like medium pressure liquid chromatography (MPLC) and semi-preparative high-performance liquid chromatography (HPLC).

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. The structural backbone and the position of functional groups are elucidated through one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Infrared (IR) spectroscopy helps to identify characteristic functional groups, such as hydroxyl (-OH) and alkyne (-C≡C-) moieties, while ultraviolet (UV) spectroscopy is used to identify the conjugated diyne chromophore. The absolute configuration of chiral centers, if present, is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.

Table 1: General Methodologies for Polyacetylene Research
Technique Purpose in Polyacetylene Research
Extraction Use of organic solvents (e.g., ethanol, ethyl acetate) to obtain crude extracts from plant material.
Chromatography (Column, MPLC, HPLC) Separation and purification of individual polyacetylene compounds from the crude extract.
HR-ESI-MS Determination of the precise molecular weight and elemental composition to establish the molecular formula.
NMR Spectroscopy (1D and 2D) Elucidation of the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule.
IR Spectroscopy Identification of key functional groups present in the molecule, such as hydroxyl and alkyne groups.
UV Spectroscopy Detection of conjugated systems, such as the diyne moiety characteristic of many polyacetylenes.
ECD Spectroscopy Determination of the absolute configuration of stereocenters in chiral molecules.

Exploration of Biosynthetic Pathways and Ecological Significance

The biosynthetic pathways of polyacetylenes in plants, particularly in the Asteraceae family, are understood to originate from fatty acid metabolism. nih.gov The biosynthesis of a C12 polyacetylene like this compound is proposed to begin with linoleic acid, an C18 fatty acid.

The initial step involves the conversion of the C-12 double bond of linoleic acid into a triple bond, forming crepenynic acid. nih.gov This reaction is catalyzed by a specialized desaturase enzyme. Subsequent enzymatic reactions, including further desaturations by acetylenases, lead to the formation of conjugated polyacetylene systems. nih.gov The carbon chain is then shortened, typically through oxidative processes, to yield polyacetylenes of various lengths, including the C12 skeleton. The terminal functional groups, such as the hydroxyl groups in this compound, are introduced through hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases.

From an ecological perspective, polyacetylenes are considered to be phytoalexins. researchgate.net Phytoalexins are antimicrobial and often antifungal compounds that are produced by plants in response to pathogen attack or other stressors. Their production is a key component of the plant's induced defense system. The presence of the reactive diyne functional group makes these molecules potent biocides, capable of disrupting cellular membranes and interfering with essential metabolic processes in invading microorganisms. researchgate.net This defensive role is crucial for the plant's survival in its natural environment, protecting it from a wide range of potential pathogens. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure, dynamics, and purity of 5,7-dodecadiyne-1,12-diol and its polymeric form. Advanced NMR methods provide detailed insights into the atomic-level architecture of these materials.

High-Resolution Solid-State ¹³C NMR for Polymer Backbone Analysis

High-resolution solid-state ¹³C NMR spectroscopy is an indispensable tool for characterizing the intricate structure of the polydiacetylene backbone formed from the polymerization of this compound. This technique provides detailed information about the chemical environment of each carbon atom within the polymer chain, allowing for the elucidation of the polymer's connectivity and conformation.

The conjugated ene-yne backbone of polydiacetylenes gives rise to characteristic signals in the ¹³C NMR spectrum. The chemical shifts of the acetylenic and olefinic carbons are particularly sensitive to the electronic structure and the planarity of the polymer backbone. For instance, in many polydiacetylene systems, the acetylenic carbons (C≡C) typically resonate in the range of 90-110 ppm, while the olefinic carbons (C=C) appear further downfield, between 120-140 ppm. The precise chemical shifts can be influenced by the nature of the side chains and the packing of the polymer chains in the solid state.

Table 1: Representative ¹³C NMR Chemical Shifts for Polydiacetylene Backbones

Carbon Type Chemical Shift Range (ppm)
Acetylenic (C≡C) 90 - 110

Note: These are general ranges and can vary based on the specific polydiacetylene and its environment.

Variable Temperature NMR Studies for Conformational Dynamics and Phase Transitions

Variable temperature (VT) NMR studies are crucial for understanding the conformational dynamics and phase transitions in the polymer derived from this compound. Polydiacetylenes are known to exhibit thermochromism, a phenomenon where the material changes color in response to temperature variations. This color change is directly linked to conformational changes in the polymer backbone and side chains.

By acquiring NMR spectra at different temperatures, researchers can monitor changes in chemical shifts and line shapes, which provide insights into the dynamic processes occurring within the material. For example, a significant change in the chemical shift of the backbone carbons can indicate a transition from a planar to a non-planar conformation. Furthermore, the broadening or sharpening of NMR signals can provide information about the rate of conformational exchange and the onset of molecular motion.

In a study of a urethane-substituted polydiacetylene, variable temperature ¹³C NMR revealed that the thermochromic phase transition is associated with a transformation from a planar to a slightly non-planar conformation of the backbone. This conformational change leads to a decrease in the delocalization of π-electrons, resulting in an upfield shift of the acetylenic carbon signal by approximately 4 ppm.

Multi-Dimensional NMR Techniques for Complex Structures

For complex polymer structures, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide a powerful means to resolve these ambiguities and establish detailed connectivity within the molecule.

HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. This is particularly useful for assigning the various methylene (-CH₂-) groups in the side chains of the polymer derived from this compound.

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) techniques are fundamental for determining the three-dimensional arrangement of atoms in both the monomeric and polymeric forms of this compound. These methods provide critical information on crystal packing, molecular conformation, and phase behavior.

Single Crystal X-ray Diffraction of Monomer and Polymer Forms

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of crystalline materials. For the this compound monomer, SC-XRD analysis would provide accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This information is crucial for understanding the topochemical polymerization process, as the arrangement of the monomer units in the crystal lattice dictates the feasibility and outcome of the solid-state polymerization.

Obtaining high-quality single crystals of the polymer can be challenging due to the strain induced by the polymerization process, which can lead to crystal cracking and disorder. However, when successful, SC-XRD of the polymer provides unparalleled detail about the geometry of the polymer backbone and the packing of the polymer chains. For example, a single crystal structure of a polychlorodiacetylene revealed a well-organized hydrogen-bonded network that facilitates the solid-state transformation.

Table 2: Hypothetical Crystallographic Data for this compound Monomer

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 18.2
β (°) 95.5
Volume (ų) 1100

Note: This is hypothetical data for illustrative purposes as specific data for the monomer is not publicly available.

Powder X-ray Diffraction for Polymorph Characterization and Phase Transitions

Powder X-ray diffraction (PXRD) is a versatile technique for characterizing crystalline materials in a powdered form. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound and for studying phase transitions as a function of temperature or other external stimuli.

Each polymorph of this compound would exhibit a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles. These patterns serve as a fingerprint for each crystalline form. By monitoring the changes in the PXRD pattern as a sample is heated or cooled, it is possible to identify the temperatures at which phase transitions occur and to characterize the crystal structures of the different phases.

For example, in the study of diacetylenic lipids, PXRD was used to investigate the thermotropic and lyotropic mesomorphism, revealing identical lamellar repeat sizes for different microstructures at low temperatures and changes in the lamellar repeat distance above the chain "melting" transition. nih.gov Similarly, PXRD can be employed to study the solid-state polymerization of this compound, where the appearance of new diffraction peaks corresponding to the polymer crystal lattice would indicate the progress of the reaction.

Optical Spectroscopic Techniques

Optical spectroscopic techniques are fundamental in elucidating the electronic and vibrational properties of this compound and its resulting polymer, polydiacetylene (PDA). These methods provide critical insights into the molecular structure, conjugation length, and dynamic behavior of the material upon polymerization.

UV-Visible Absorption Spectroscopy for Electronic Structure and Conjugation Length

UV-Visible absorption spectroscopy is a primary tool for monitoring the topochemical polymerization of this compound and characterizing the electronic structure of the resulting polydiacetylene (PDA) backbone. The monomer itself does not absorb significantly in the visible region, but upon polymerization initiated by UV irradiation or thermal annealing, the material develops a vibrant color due to the formation of a long, conjugated π-electron system.

This polymerization leads to a distinctive blue-colored polymer, which is characterized by a sharp excitonic absorption peak typically located around 620-650 nm. This "blue phase" represents a planar, fully-extended polymer backbone with a long effective conjugation length. The position of this absorption maximum is highly sensitive to the planarity and order of the conjugated backbone.

External stimuli, such as heat, mechanical stress, or changes in the chemical environment, can induce a conformational transition in the polymer backbone from a planar to a more twisted, less-ordered state. This results in a dramatic color change from blue to red, a phenomenon known as thermochromism. acs.org This "red phase" exhibits a broader absorption spectrum with peaks typically appearing between 480 nm and 550 nm. acs.orgresearchgate.net The blue-to-red shift (hypsochromic shift) signifies a reduction in the effective conjugation length of the polymer chains due to conformational disorder. acs.org

The relationship between the UV-Vis absorption and the polymer's structure is crucial; studies have shown that the Raman scattering intensity of PDAs increases in a more linear fashion with the maximal absorbance of the polymer, indicating that absorbance is a reliable indicator of the effective conjugation length. nih.gov The intensity of the absorption peak can also be used to quantify the extent of polymerization.

Table 1: Typical UV-Visible Absorption Maxima for Polydiacetylene Phases
Polymer PhaseTypical Absorption Maximum (λmax)AppearancePolymer Backbone Conformation
Blue Phase~620-650 nmBluePlanar, extended conjugation
Red Phase~480-550 nmRedTwisted, disordered conjugation

Luminescence and Fluorescence Spectroscopy for Excited State Dynamics

Luminescence and fluorescence spectroscopy provide valuable information about the excited state properties and relaxation pathways of the polydiacetylene derived from this compound. A key characteristic of these materials is that the blue-phase polymer is typically non-fluorescent or very weakly fluorescent. In contrast, the red-phase polymer is often highly fluorescent. researchgate.net

This phenomenon is directly linked to the conformational state of the polymer backbone. In the ordered, planar blue phase, the excited state energy is efficiently dissipated through non-radiative pathways, quenching fluorescence. However, the conformational twisting and disorder present in the red phase disrupt these non-radiative decay channels, opening up a radiative pathway and leading to strong fluorescence emission. researchgate.net

Therefore, the transition from the non-emissive blue state to the highly emissive red state can be readily monitored using fluorescence spectroscopy. This technique is instrumental for studying the dynamics of the blue-to-red phase transition. The fluorescence emission spectrum of the red phase provides insights into the energy levels of its excited states. By analyzing parameters such as fluorescence quantum yield, lifetime, and emission wavelength, researchers can probe the excited state dynamics and understand how the local environment and backbone conformation affect the de-excitation processes. This "turn-on" fluorescence makes polydiacetylenes useful for developing fluorogenic sensing platforms. researchgate.net

Raman Spectroscopy for Vibrational Modes and Polymer Backbone Analysis

Raman spectroscopy is an exceptionally powerful, non-destructive technique for analyzing the molecular structure and vibrational modes of the polydiacetylene backbone formed from this compound. Polydiacetylenes are known for their extremely strong Raman scattering intensity, which arises from the highly polarizable conjugated π-electron system. nih.gov

The Raman spectrum of polydiacetylene is dominated by two characteristic vibrational modes associated with the polymer backbone: the stretching of the carbon-carbon double bonds (C=C) and the stretching of the carbon-carbon triple bonds (C≡C). The frequencies of these modes are highly sensitive to the electronic structure and conformation of the backbone, making Raman spectroscopy an excellent probe for the blue-to-red phase transition.

In the blue phase, the C=C stretching mode typically appears around 1450 cm⁻¹, and the C≡C stretching mode is observed near 2080 cm⁻¹. rsc.org Upon transition to the red phase, these peaks shift to higher frequencies, with the C=C stretch moving to approximately 1515 cm⁻¹ and the C≡C stretch shifting to around 2115 cm⁻¹. rsc.org This shift to higher energy (wavenumber) is indicative of a change in bond strengths and electronic delocalization resulting from the increased disorder and reduced conjugation length in the red phase. The intensity of the Raman signal has also been shown to be dependent on the effective conjugation length of the polymer. nih.gov

Table 2: Characteristic Raman Frequencies for Polydiacetylene Backbone Vibrations
Vibrational ModeBlue Phase Peak Position (cm-1)Red Phase Peak Position (cm-1)
C=C Stretch~1450~1515
C≡C Stretch~2080~2115

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique uniquely suited for the detection and characterization of paramagnetic species, i.e., molecules or atoms containing unpaired electrons. The solid-state polymerization of this compound, often initiated by high-energy radiation like UV light or gamma rays, proceeds through a free-radical chain reaction mechanism. EPR spectroscopy is therefore an indispensable tool for studying the transient radical intermediates that are formed during the initiation and propagation steps of this polymerization process. nih.govresearchgate.net

Upon irradiation, the diacetylene monomer can form initial radical species. The 1,4-addition reaction that propagates the polymer chain involves diradical or carbene intermediates. These reactive species are paramagnetic and can be detected by EPR. The resulting EPR spectrum can provide a wealth of information:

Identification of Radicals: The g-factor and hyperfine coupling constants extracted from the EPR spectrum serve as a fingerprint for the specific radical species present, allowing for their structural identification. nih.gov

Reaction Kinetics: By monitoring the intensity of the EPR signal over time, the kinetics of radical formation and decay can be determined, providing insight into the rates of polymerization initiation, propagation, and termination. nih.gov

Radical Environment: The lineshape and width of the EPR signal can offer details about the local environment and mobility of the radical intermediates within the crystal lattice of the monomer.

While direct detection of short-lived intermediates can be challenging, techniques like spin trapping or performing the reaction at low temperatures can be employed to increase their lifetime to within the detection window of the EPR spectrometer. qub.ac.uk Thus, EPR provides a direct window into the fundamental mechanistic steps of diacetylene polymerization that are inaccessible to most other spectroscopic methods.

Advanced Microscopy Techniques

Optical Microscopy for Morphological Studies

Optical microscopy is a fundamental and accessible technique used to investigate the morphology of this compound at various stages, from the monomer crystal to the final polymer. This method provides direct visual information about the size, shape, and quality of the monomer crystals, which is crucial because the topochemical polymerization process is highly dependent on the packing and orientation of the monomer units within the crystal lattice.

Before polymerization, polarized optical microscopy can be used to assess the crystallinity and domain structure of the monomer assembly. During polymerization, optical microscopy allows for real-time observation of the process. As the reaction proceeds, the colorless or white monomer crystals transform into intensely colored blue or red polymer fibers or domains. This color change, directly observable under the microscope, provides a clear visual map of the polymerization front and can reveal information about how the reaction propagates through the crystal.

Furthermore, optical microscopy is used to study the morphology of the final polymer. It can reveal the presence of cracks, defects, or different crystalline domains that form during the reaction. These morphological features, which can be correlated with spectroscopic data, are critical as they can significantly influence the mechanical and optical properties of the final polydiacetylene material.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy is an indispensable technique for visualizing the high-resolution morphology of nanostructured materials. In the context of polydiacetylenes, TEM provides direct evidence of the formation of nanoscale assemblies such as nanofibers, nanotubes, and crystalline domains. The process involves directing a beam of electrons through an ultrathin sample; the interaction of the electrons with the material creates an image that reveals its internal structure.

For polydiacetylene systems, TEM has been effectively used to observe the one-dimensional nanostructures that can form from self-assembled diacetylene monomers upon polymerization. For instance, studies on peptide-amphiphile-based diacetylenes have utilized TEM to visualize the formation of 1-D nanostructures. nih.gov These observations are crucial for confirming the successful self-assembly and subsequent polymerization into well-defined nano-architectures. The high resolution of TEM can even allow for the direct imaging of the lattice structure in crystalline polydiacetylene, offering insights into the monomer-to-polymer phase transformation. dntb.gov.ua

Table 1: Potential TEM Applications for Polymerized this compound

Parameter Visualized Significance
Nanofiber/Nanotube Formation Confirms self-assembly and polymerization into desired morphologies.
Crystalline Domains Provides evidence of ordered polymer chain packing.
Polymerization-Induced Defects Identifies imperfections in the polymer structure.

Scanning Force Microscopy (SFM) for Surface Topography and Local Properties

Scanning Force Microscopy, often used interchangeably with Atomic Force Microscopy (AFM), is a high-resolution surface imaging technique that provides three-dimensional topographical information. It operates by scanning a sharp probe over the sample surface and measuring the forces between the probe and the surface. This allows for the characterization of surface features at the nanoscale without the need for a vacuum environment.

In the study of polydiacetylene films, SFM is instrumental in revealing details about surface roughness, domain structures, and even the mechanical properties of the material. Research on PDA Langmuir films has demonstrated the ability of SFM to distinguish between the different phases of the polymer, such as the blue and red phases, which exhibit distinct topographical features. escholarship.orgresearchgate.net For example, SFM has been used to observe height differences between these two chromic forms, providing insights into the structural changes that accompany the thermochromic or mechanochromic transitions. researchgate.net

Furthermore, SFM can be used to induce and observe changes in the PDA films. Tip-induced transformations have been studied, where the scanning probe itself triggers a colorimetric transition in a localized area, which can then be imaged. researchgate.net This capability is valuable for understanding the mechanical sensitivity of these materials. Although direct SFM studies on this compound are not found in the reviewed literature, the technique would be highly applicable for characterizing the surface of thin films or coatings made from its polymer.

Table 2: Potential SFM Applications for Polymerized this compound Films

Property Measured Significance
Surface Topography Reveals the 3D structure and roughness of the polymer film.
Domain Imaging Identifies distinct crystalline or amorphous regions on the surface.
Mechanical Properties Probes local stiffness and adhesion through force-distance curves.

Theoretical and Computational Studies on 5,7 Dodecadiyne 1,12 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of both the 5,7-Dodecadiyne-1,12-diol monomer and the resulting polydiacetylene (PDA) polymer. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity, which are the basis for the material's optical and electronic properties.

Density Functional Theory (DFT) stands as a versatile and widely used computational method for investigating the properties of medium to large-sized molecules and periodic systems like polymers. For the this compound system, DFT is instrumental in predicting a range of properties by approximating the electron density of the molecule.

Key Applications of DFT:

Geometric Optimization: DFT is used to determine the most stable three-dimensional structure of the monomer and to model the planar and non-planar conformations of the polymer backbone.

Electronic Structure: Calculations can reveal the electronic band gap of the polymer, which is crucial for understanding its conductivity and optical absorption properties. The π-electron delocalization along the conjugated backbone, which is responsible for the material's color, can be effectively modeled. mdpi.com

Vibrational Analysis: DFT can predict the infrared (IR) and Raman spectra of the molecule and polymer. This allows for the assignment of specific vibrational modes and helps interpret experimental spectroscopic data.

Last-generation hybrid and double-hybrid DFT functionals, paired with appropriate basis sets, have proven to be robust tools for accurately predicting spectroscopic parameters. sns.it For instance, studies on various molecules show that DFT methods can predict equilibrium geometries with mean absolute deviations within 0.01 Å for bond lengths and 0.35° for bond angles when compared to experimental data. nih.gov

Table 1: Properties of Polydiacetylene Systems Investigated by DFT
PropertySignificanceTypical DFT Output
Optimized Molecular GeometryProvides the lowest energy conformation of the monomer and polymer repeat unit.Atomic Coordinates, Bond Lengths, Bond Angles.
Electronic Band GapDetermines the energy required for electronic excitation, correlating to UV-Vis absorption.HOMO/LUMO Energy Levels.
Vibrational FrequenciesPredicts IR and Raman spectra for structural identification.Frequency (cm⁻¹), IR Intensity, Raman Activity.

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for accurately describing electronically excited states and photochemical processes. For systems like polydiacetylenes, methods such as Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed. nih.gov

These techniques are particularly important for understanding:

Electronic Transitions: The characteristic colors of polydiacetylenes arise from π-to-π* electronic transitions within the conjugated backbone. upenn.edu Ab initio calculations can predict the energies of these transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. nih.gov

Photochemical Reactivity: The photopolymerization of diacetylene monomers like this compound into a conjugated polymer is a key photochemical reaction. Computational studies can elucidate the mechanism of this solid-state reaction. Furthermore, understanding the excited state potential energy surfaces is vital for explaining phenomena like fluorescence, which is observed in the red phase of many PDAs. upenn.eduresearchgate.net

Nonadiabatic Processes: In some photochemical reactions, transitions between different electronic states can occur. Advanced ab initio methods can model these nonadiabatic effects, providing a more complete picture of the molecule's behavior upon light absorption. bris.ac.uk

A primary goal of computational chemistry in this field is to predict and interpret the various spectra of this compound and its polymer. By simulating these spectra, researchers can gain insights into the molecular structure and its environment. rsc.orgcore.ac.uk

UV-Vis Spectra: As mentioned, DFT and ab initio methods can calculate the electronic transition energies that correspond to the absorption peaks in UV-Vis spectra. This is fundamental to explaining the thermochromism of PDAs, where a temperature increase causes a shift in the absorption maximum from the blue phase (~630-640 nm) to the red phase (~540 nm). mdpi.comnih.gov

Infrared (IR) and Raman Spectra: Vibrational spectroscopy is sensitive to the specific chemical bonds and geometry of a molecule. Computational models can predict the frequencies and intensities of IR and Raman bands. sns.it For polydiacetylenes, this is useful for tracking changes in the C≡C (triple) and C=C (double) bond stretching frequencies of the backbone, which are known to shift during the blue-to-red color transition, indicating a change in the electronic structure and conjugation length.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the electronic properties of static structures, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This approach is essential for understanding the dynamic processes that influence the bulk properties of polydiacetylene systems.

MD simulations treat molecules as a collection of atoms governed by the laws of classical mechanics, with interactions described by a "force field." For polydiacetylenes derived from this compound, MD is used to study how the polymer chains behave in a condensed phase.

Key areas of investigation include:

Side-Chain Dynamics: The -(CH₂)₄-OH side chains play a critical role in the polymer's properties. MD simulations can model their flexibility, rotation, and intermolecular interactions (such as hydrogen bonding between the terminal -OH groups).

Backbone Conformation: The simulations can show how the movement and packing of the side chains influence the conformation of the rigid conjugated backbone. This is crucial, as even small twists in the backbone can significantly alter the π-electron delocalization and thus the polymer's color. acs.org

Polymer Melts and Solutions: MD can be used to simulate the behavior of polymer chains in different environments, providing insights into properties like viscosity and diffusion. arxiv.org

One of the most powerful applications of MD simulations for polydiacetylenes is in modeling their thermochromic phase transitions. mdpi.comacs.org The color change from blue to red is understood to be driven by a conformational change in the polymer backbone, which is itself induced by disordering of the side chains. upenn.edu

MD simulations can explicitly model this process:

A model of the ordered, low-temperature "blue" phase polymer is constructed, often with a planar backbone conformation.

The temperature of the simulated system is gradually increased.

The simulation tracks the atomic positions over time, showing an increase in the kinetic energy and mobility of the side chains.

At a certain transition temperature, this increased side-chain motion imparts mechanical stress on the backbone, causing it to twist and shorten its effective conjugation length.

This structural change corresponds to the transition to the "red" phase, which is less ordered and has a different electronic structure. nih.govacs.org

These simulations provide a direct link between temperature, molecular motion, and the observed optical properties, offering a detailed atomistic view of the thermochromic mechanism. mdpi.com

Table 2: Chromatic Phases of Polydiacetylenes and Their Properties
PhaseTypical Absorption Max (λmax)Backbone ConformationFluorescenceKey Characteristics
Blue~630–640 nm mdpi.comnih.govPlanar, orderedNon-fluorescent nih.govLow-temperature phase with high conjugation.
Purple~590 nm mdpi.comnih.govIntermediate/distorted-Often observed as a transient intermediate phase. upenn.edunih.gov
Red~540 nm mdpi.comnih.govTwisted, disorderedStrongly fluorescent upenn.eduresearchgate.netHigh-temperature phase with reduced conjugation.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
Polydiacetylene (PDA)

Simulation of Self-Assembly Processes

Computational simulations are crucial for understanding the non-covalent interactions that govern the self-assembly of this compound and its derivatives into ordered structures, which are a prerequisite for topochemical polymerization. While direct simulations of this compound self-assembly are not extensively detailed in the literature, broader computational studies on related polydiacetylene (PDA) systems provide significant insights.

For instance, research on derivatives like this compound bis[((butoxycarbonyl)methyl)urethane] (a 4BCMU derivative) shows that randomly oriented diacetylene (DA) monomers in an oil phase can transform into self-assembled layered structures upon printing. researchgate.net This transition highlights the role of intermolecular forces in organizing the monomers into a polymerizable array. Computational models, often employing molecular dynamics (MD) and quantum chemical calculations, are used to explore the energetic favorability of such organized assemblies. These models can predict how hydrogen bonds, van der Waals forces, and π-π stacking interactions between the diacetylene rods and their side chains cooperate to form stable, layered supramolecular structures. researchgate.netresearchgate.net Quantum chemical calculations on analogous systems have shown that hydrogen-bond-type interactions can have energies in the range of 1–2.2 kcal mol⁻¹, with interconnected contacts exhibiting significant cooperativity. researchgate.net These simulations are essential for predicting the packing arrangements necessary for efficient solid-state polymerization.

Computational Modeling of Polymerization Mechanisms

Reaction Pathway Analysis for Topochemical Polymerization

The solid-state polymerization of diacetylenes like this compound is a topochemical reaction, meaning the crystal lattice of the monomer dictates the stereochemistry and structure of the resulting polymer. researchgate.netacs.org Computational reaction pathway analysis is a key tool for elucidating the mechanisms of this transformation.

Studies on derivatives such as this compound bis[phenyl carbamate] (TCDU) have demonstrated how monomer orientation within the crystal influences the polymerization pathway. Using techniques like resonance Raman scattering spectroscopy combined with computational models, researchers have shown that different crystalline orientations can selectively lead to different polymer phases (A and B phases). osaka-u.ac.jp The polymerization pathways are induced during the chain-propagation reactions at the oligomer formation stage. osaka-u.ac.jp

Theoretical investigations using methods like the Extended Hückel Molecular Orbital (EHMO) have been applied to model the concerted reaction of diacetylene polymerization. researchgate.net These calculations trace the electronic structure changes as the reaction proceeds from crystalline monomers (MDA) to polybutatrienes (PBT) and finally to polydiacetylenes (PDA). A key finding from such analyses is the inversion of the frontier orbital symmetry at the polybutatriene-like state, which is a critical step in the reaction coordinate. researchgate.net This type of analysis helps in understanding the low activation energy and the cooperative nature of the topochemical polymerization process.

Exciton and Charge Carrier Dynamics Simulation

The unique optical and electronic properties of polymers derived from this compound are governed by the dynamics of their excited states, namely excitons and charge carriers. Ultrafast spectroscopy, complemented by computational simulations, provides a window into these processes.

Investigations on cast films of poly[this compound bis([n-butoxycarbonyl)methyl]urethane)] (PDA-4BCMU) have tracked the relaxation dynamics of photoexcitations. researchgate.net Upon excitation with femtosecond laser pulses, ¹Bᵤ free excitons are generated. These excitons subsequently relax into a self-trapped (ST) state with a time constant of 150 ± 50 femtoseconds. researchgate.netresearchgate.net

Similarly, femtosecond time-resolved reflection spectroscopy on crystals of this compound bis[phenyl carbamate] (TCDU) has been used to clarify the relaxation dynamics of excitations in different polymer phases. osaka-u.ac.jp In both the A and B phases, the change in reflection intensity after photoexcitation is characterized by a two-step process with time constants of approximately 300 fs and 2 ps. osaka-u.ac.jp These computational and experimental studies are vital for designing materials for applications in organic electronics and nonlinear optics, where the behavior of charge carriers and excited states is paramount. acs.org

In Silico Approaches in Medicinal Chemistry and Bioactivity Prediction

Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking has been employed to explore the potential bioactivity of this compound, which has been identified as a phytocompound in plant extracts such as Causonis trifolia. nih.gov This computational technique predicts the binding affinity and interaction patterns between a ligand (the compound) and a biological target (typically a protein), analogous to a "lock-and-key" model. nih.gov

In one study, molecular docking was used to investigate the anti-inflammatory, antioxidant, and antidiabetic properties of this compound. nih.gov The compound was docked against key protein targets associated with these conditions. The results, summarized by scoring algorithms, help in identifying the most promising lead compounds for further development. nih.gov This approach provides a mechanistic understanding of how the compound might exert its biological effects at a molecular level.

Table 1: Example of Molecular Docking Targets for this compound

Biological Activity Protein Target (Example) Role of Target
Anti-inflammatory Cyclooxygenase-2 (COX-2) Enzyme involved in prostaglandin (B15479496) synthesis
Antioxidant NADPH oxidase Enzyme complex that generates reactive oxygen species

Note: This table provides illustrative examples of protein targets often used in docking studies for these bioactivities.

Virtual Screening and Scaffold Design Optimization

Virtual screening and scaffold design are powerful computational strategies for discovering novel bioactive compounds and optimizing their structures. While specific virtual screening campaigns centered on a this compound scaffold are not widely published, the principles of rational design are extensively applied to the broader class of polydiacetylenes. researchgate.net

Computational methods are used in the rational design of polydiacetylene supramolecules to achieve specific properties, such as reversible thermochromism. researchgate.net This involves modeling how modifications to the diacetylene scaffold—such as altering side-chain length, introducing aromatic groups, or adding amide functionalities—affect intermolecular interactions and the ultimate material properties. researchgate.net These same principles can be adapted for medicinal chemistry. By using the this compound core as a starting scaffold, computational chemists can design and virtually screen libraries of derivatives. The goal is to optimize interactions with a specific biological target, thereby enhancing potency and selectivity while maintaining favorable drug-like properties. This in silico approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. unl.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.orgnih.govlongdom.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development by prioritizing candidates with potentially higher efficacy or better safety profiles. nih.govnih.gov

In the context of this compound and its analogs, QSAR studies aim to identify the key molecular features that govern their biological effects. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications might influence its activity. Diacetylene-containing compounds have been noted for a range of biological activities, including antibiotic and cytotoxic effects, making them interesting subjects for such computational analyses. researchgate.netmdpi.com

The development of a QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the establishment of a mathematical relationship between these descriptors and the biological activity, and rigorous model validation. libretexts.orgnih.gov

Molecular Descriptors in QSAR Studies of Diacetylene Diols

For a QSAR study on a series of diacetylene diols, including this compound, a variety of molecular descriptors would be calculated to quantify different aspects of their chemical structures. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include properties like molecular weight, number of atoms, number of specific atom types (e.g., oxygen, sp-hybridized carbons), and counts of single, double, and triple bonds. youtube.com

Geometrical (3D) Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area. For a flexible molecule like this compound, conformational analysis is crucial for calculating meaningful 3D descriptors.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic partial charges. These are particularly relevant for understanding reactivity and intermolecular interactions.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as its lipophilicity (logP) and water solubility (logS). Lipophilicity is a critical factor in determining how a compound interacts with biological membranes.

Illustrative QSAR Model for Diacetylene Diols

To illustrate the application of QSAR, consider a hypothetical study on a series of diacetylene diols with varying chain lengths and functional groups, evaluated for their cytotoxic activity against a cancer cell line. The biological activity is expressed as the concentration required to inhibit 50% of cell growth (IC50), typically in a logarithmic scale (pIC50 = -log(IC50)).

A multiple linear regression (MLR) analysis might yield a QSAR equation similar to the following hypothetical model:

pIC50 = 0.85 * logP - 0.12 * Vm + 1.5 * qO + 2.5

In this equation:

logP represents the octanol-water partition coefficient, a measure of lipophilicity. The positive coefficient suggests that increased lipophilicity is associated with higher cytotoxic activity.

Vm is the molecular volume. The negative coefficient indicates that excessively bulky molecules may have reduced activity, possibly due to steric hindrance at the biological target.

qO is the average partial charge on the oxygen atoms of the hydroxyl groups. The positive coefficient suggests that more negatively charged oxygen atoms enhance the biological activity, possibly through stronger hydrogen bonding interactions with the target.

The statistical quality of such a model would be assessed using parameters like the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive power. dovepress.com

Research Findings from Related Systems

While direct QSAR studies on this compound are scarce, research on other diacetylene derivatives provides valuable insights. For instance, studies on diphenyl-diacetylene scaffolds have shown that the nature and position of substituents on the phenyl rings significantly affect their antibiotic activity. researchgate.net Such findings underscore the importance of steric and electronic factors in the biological activity of diacetylene-containing compounds. Computational studies, including molecular docking, on diacetylene glycosides have also been used to predict their potential as enzyme inhibitors. japsonline.com

The following interactive data table presents a hypothetical dataset for a QSAR study on a series of diacetylene diols, illustrating the types of data that would be generated and analyzed.

Compound IDStructurepIC50 (Experimental)logPMolecular Volume (ų)Average Partial Charge on OxygenpIC50 (Predicted)
DAD-1HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH5.22.1200-0.655.1
DAD-2HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH4.91.5180-0.644.8
DAD-3HO-(CH₂)₅-C≡C-C≡C-(CH₂)₅-OH5.52.7220-0.665.4
DAD-4HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OCH₃5.82.5215-0.625.7
DAD-5F-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH5.42.2205-0.685.5

This table showcases how variations in chain length (affecting logP and molecular volume) and terminal functional groups (influencing partial charges) can be correlated with biological activity. The "pIC50 (Predicted)" column would be calculated using the derived QSAR equation, and the closeness of these values to the experimental pIC50 values would reflect the model's accuracy.

Future Directions and Emerging Research Avenues for 5,7 Dodecadiyne 1,12 Diol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5,7-dodecadiyne-1,12-diol and similar long-chain diols is trending towards greener and more efficient methods, moving away from conventional processes that may be energy-intensive or rely on hazardous reagents.

Biocatalytic Routes : A significant research avenue involves the use of enzymes and whole-cell biotransformations to create diacetylene diols or their precursors. Research has demonstrated the feasibility of using microorganisms like Candida tropicalis to convert fatty acids into omega-carboxy fatty acids, which can then serve as monomers for polyesters nih.gov. This approach could be adapted to produce precursors for this compound from renewable biomass, significantly improving the sustainability of its production nih.govnih.gov. Lipases, such as immobilized Candida antarctica Lipase B (CalB), have proven effective in the solvent-free polycondensation of diols and diesters, a methodology that offers mild reaction conditions and high product fidelity, which could be applied to polymers derived from this compound researchgate.net.

Green Chemistry Approaches : The principles of green chemistry are being increasingly applied to the synthesis of diynes. Methodologies such as microwave-assisted, solvent-free homocoupling of terminal alkynes using catalysts like copper(I) iodide represent a rapid and efficient alternative to traditional methods researchgate.net. Furthermore, the direct synthesis of polycarbonates from diols and atmospheric CO2 using heterogeneous catalysts like CeO2 showcases a path to creating valuable polymers without hazardous reagents like phosgene, a strategy that could be explored for derivatives of this compound rsc.org. These innovative approaches aim to reduce waste, energy consumption, and the use of toxic substances jchemlett.com.

MethodologyKey FeaturesPotential Application to this compound
Biocatalysis Use of enzymes (e.g., lipases) or whole cells; mild reaction conditions; high stereoselectivity. researchgate.netrsc.orgSynthesis of diol precursors from renewable fatty acids. nih.govnih.gov
Microwave-Assisted Synthesis Solvent-free conditions; rapid reaction times; use of air as an oxidant. researchgate.netEfficient and green oxidative coupling of terminal alkynes to form the diyne core.
Flow Chemistry with CO2 Utilization of atmospheric CO2 as a C1 source; heterogeneous catalysis; no need for dehydrating agents. rsc.orgSynthesis of polycarbonate diols from this compound for new polymer materials.

Engineering Advanced Polydiacetylene Materials with Tunable Properties for Specific Applications

A primary focus of future research is the precise control over the properties of polydiacetylenes derived from this compound. The goal is to engineer materials with predictable and tunable responses to specific stimuli, particularly temperature (thermochromism).

The diol functional groups of this compound are ideal handles for chemical modification. By converting them into urethane (B1682113) groups, for example, researchers can introduce hydrogen-bonding moieties that profoundly influence the packing of the monomers in the solid state and the subsequent thermochromic behavior of the polymer kpi.ua. The structural changes in the side chains, such as increased conformational freedom at higher temperatures, are considered a primary driver of the color transition kpi.ua.

Future work will focus on:

Side-Chain Engineering : Systematically altering the length and functionality of the side chains attached to the diacetylene backbone. Studies have shown that adjusting the alkyl tail length of diacetylene monomers can effectively tune the thermochromic transition temperature mdpi.comnih.gov.

Controlling Intermolecular Interactions : Introducing moieties like peptides or chalcones that can control the self-assembly through specific non-covalent interactions, such as hydrogen bonding nih.govrsc.orgacs.org. Peptide-conjugated PDA systems, for instance, have been shown to exhibit more reversible thermochromism nih.govacs.org.

Copolymerization : Creating copolymers with different diacetylene monomers to fine-tune the thermal response and achieve irreversible color transitions at specific low temperatures, which is critical for applications like cold-chain monitoring mdpi.com.

Engineering StrategyEffect on PDA PropertiesExample Application
Urethane Functionalization Introduces H-bonding, influencing packing and thermochromic transition. kpi.uaReversible temperature sensors.
Peptide Conjugation Templates monomer assembly, can lead to faster and more reversible thermochromism. nih.govacs.orgBio-inspired smart materials.
Altering Alkyl Chain Length Modifies the transition temperature and kinetics of the chromatic response. nih.govTunable sensors for specific temperature ranges. mdpi.com
Copolymerization Allows precise control over thermal response, enabling irreversible transitions. mdpi.comSingle-use temperature indicators for medical storage.

Integration of this compound Derived Materials into Functional Devices (e.g., Biosensors, Optoelectronics)

The unique optical properties of PDAs—specifically their transition from a non-fluorescent blue state to a highly fluorescent red state—make them ideal candidates for functional devices frontiersin.orgnih.govacs.orgresearchgate.net. The future lies in integrating materials derived from this compound into practical device platforms.

Biosensors : PDA-based vesicles (liposomes) can be functionalized with specific recognition elements like antibodies or aptamers. The binding of a target analyte (e.g., bacteria, viruses, proteins) to the vesicle surface perturbs the conjugated polymer backbone, inducing the blue-to-red color change and turning on fluorescence frontiersin.orgmdpi.comnih.gov. The diol groups of this compound provide a straightforward point of attachment for creating the necessary amphiphilic monomers to form these sensing vesicles nih.gov. Research is moving towards creating robust, paper-based, or hydrogel-encapsulated PDA sensors for high-sensitivity, point-of-care diagnostics nih.govacs.org.

Optoelectronics : The distinct, stimulus-responsive changes in absorption and fluorescence are central to optoelectronic applications acs.org. Future work will explore the use of thin films and patterned structures of PDAs derived from this compound in devices such as optical switches, light-emitting diodes, and nonlinear optical components. Enhancing these properties, for example by creating hybrid materials with nanoparticles, is a promising research direction.

Deeper Exploration of Undiscovered Biological Activities and Therapeutic Potential

While much of the focus has been on the material properties of PDAs, the parent compound class—polyacetylenes—is known for a wide range of biological activities. Polyacetylenes isolated from various plants and herbal medicines have demonstrated significant antitumor, anti-inflammatory, immunomodulatory, neuroprotective, antibacterial, and antifungal properties nih.govresearchgate.netpreprints.orgmdpi.com.

For instance, certain polyacetylenes exert their anti-inflammatory effects by influencing pathways such as the NF-κB pathway researchgate.netpreprints.org. The structural motif of a diacetylene diol is present in several known physiologically active compounds researchgate.net. Moreover, related chemical structures, such as 1,3-dioxolanes synthesized from diols, have shown potent antibacterial and antifungal activity nih.gov.

This suggests a significant, yet largely unexplored, potential for this compound and its simple derivatives to possess inherent biological activities. Future research should systematically screen this compound and its analogs for:

Cytotoxicity against various cancer cell lines.

Anti-inflammatory activity in cell-based assays.

Antimicrobial activity against pathogenic bacteria and fungi.

Neuroprotective or other therapeutic effects.

This avenue could open up entirely new applications for this class of molecules in biomedicine and drug discovery.

Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling

To accelerate the design of new materials and to gain a deeper understanding of their behavior, future research will increasingly rely on a synergistic combination of advanced experimental methods and computational modeling.

Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to investigate the electronic structure and torsional potential of the PDA backbone, providing insight into how chemical modifications (e.g., halogenation) influence the polymer's conformation acs.org. Multiscale modeling, which bridges the gap between atomistic detail and macroscopic material properties, is a powerful tool for predicting the behavior of complex polymer systems utk.edumtu.eduresearchgate.net. These models can simulate the self-assembly of monomers and predict the mechanical and optical properties of the resulting materials, guiding experimental efforts researchgate.net.

Advanced Experimental Techniques : These computational predictions can be validated and refined using advanced characterization techniques. Solid-state NMR and temperature-controlled Raman and UV-Vis spectroscopy can probe the structural and electronic changes that occur during the thermochromic transition in real-time nih.govacs.org. Single-crystal X-ray diffraction, when possible, provides definitive structural information on both the monomer packing and the resulting polymer, which is crucial for understanding the mechanism of topochemical polymerization acs.orgnih.gov.

By combining predictive modeling with precise experimental validation, researchers can establish clear structure-property relationships, enabling the rational design of next-generation materials derived from this compound with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5,7-Dodecadiyne-1,12-diol, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via alkyne coupling reactions using terminal diyne precursors. Yadav et al. (2003) reported a method involving oxidative coupling of 5-hexyn-1-ol derivatives under controlled conditions (e.g., inert atmosphere, Cu(I) catalysts) . Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Melting point analysis (49.5 °C) and mass spectrometry (exact mass: 194.13100) are critical for quality control .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : The compound requires stringent safety protocols due to acute toxicity (oral, dermal) and irritancy risks . Store in sealed containers at 2–8°C, away from oxidizers and ignition sources. Use fume hoods for handling, and employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. In case of exposure, follow SDS guidelines: flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm hydroxyl (-OH, ~3200–3400 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) functional groups.
  • NMR : ¹H NMR (δ 1.5–1.7 ppm for methylene protons adjacent to diol groups; δ 2.2–2.5 ppm for protons near triple bonds).
  • GC-MS : Retention time alignment (e.g., 16.56 min in HS-SPME-GC-MS) and fragmentation patterns (m/z 194.13 for molecular ion) .

Advanced Research Questions

Q. How can contradictions in reported antitumor activity data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, dosage, or assay protocols. For example, antitumor effects observed in Causonis trifolia extracts (GC-MS peak area: 1.123%) might require validation via isolated compound testing . Use orthogonal assays (e.g., MTT, apoptosis markers like caspase-3) and replicate studies across multiple models (e.g., HCT-116 vs. MCF-7 cells). Cross-reference with structural analogs (e.g., spirost-5-en-3,12-diol) to identify structure-activity relationships .

Q. What experimental designs are suitable for investigating the anti-obesity mechanisms of this compound?

  • Methodological Answer :

  • In vitro : Assess lipid accumulation in 3T3-L1 adipocytes using Oil Red O staining, paired with gene expression analysis (e.g., PPAR-γ, C/EBPα).
  • In vivo : Use high-fat diet (HFD)-induced obese murine models; administer compound intraperitoneally (10–50 mg/kg) and monitor metabolic parameters (body weight, serum leptin/adiponectin).
  • Mechanistic studies : Employ RNA-seq or phosphoproteomics to map signaling pathways (e.g., AMPK, mTOR) .

Q. How can researchers mitigate toxicity risks when testing this compound in pharmacological assays?

  • Methodological Answer :

  • Dose optimization : Conduct preliminary cytotoxicity assays (e.g., IC₅₀ determination in HEK-293 cells) to establish safe thresholds.
  • Formulation : Use biocompatible carriers (e.g., PEGylated liposomes) to reduce systemic exposure.
  • In silico modeling : Predict ADMET properties using tools like SwissADME to identify toxicophores (e.g., reactive diyne groups) .

Q. What are the challenges in differentiating this compound from structurally similar diols in complex matrices?

  • Methodological Answer : Co-elution in GC-MS or HPLC can occur with analogs (e.g., 9,12-octadecadiynoic acid methyl ester). Resolve via:

  • High-resolution MS : Differentiate by exact mass (194.13100 vs. 294.25 for C₁₈ analogs).
  • Derivatization : Convert diol to trimethylsilyl ethers for enhanced chromatographic separation.
  • 2D NMR : Use HSQC to resolve overlapping proton signals in crowded spectral regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.